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Introduction

4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid is a specialized organic compound of
interest in medicinal chemistry and materials science. Its structure, featuring a phenylboronic
acid moiety functionalized with an ethoxycarbonyldifluoromethyl group, suggests its utility as a
building block in Suzuki-Miyaura cross-coupling reactions and as a potential bioactive
molecule. The difluoromethyl group can act as a bioisostere for hydroxyl or thiol groups,
potentially enhancing metabolic stability and modulating the pharmacokinetic properties of
parent compounds. This guide provides an overview of its properties, a generalized synthesis
protocol, and potential applications.

Core Properties
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A summary of the key quantitative data for 4-(Ethoxycarbonyldifluoromethyl)phenylboronic
acid is presented below.

Property Value Reference
Molecular Weight 244.00 g/mol [1]
Molecular Formula C10H11BF204 [1]
CAS Number 1256345-83-1 [1]

Synthesis

While a specific, detailed experimental protocol for the synthesis of 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid is not readily available in the cited
literature, a general and robust method for the preparation of phenylboronic acids involves the
reaction of a Grignard or organolithium reagent with a trialkyl borate, followed by acidic
hydrolysis. Below is a plausible synthetic workflow.

E—Bromo-4-(ethoxycarbony|difluoromethyl)benzena G/Iagnesium (Mg) or n-BuLD

in THF l
[Organometallic Intermediate] [Trialkyl borate (e.g., B(OMe)s)]

1

Goronate Ester Intermediata [Acidic Hydrolysis (e.g., ag. HCI)]

G—(Ethoxycarbonyldiﬂuoromethyl)phenylboronic acia
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Caption: Generalized synthesis of 4-(ethoxycarbonyldifluoromethyl)phenylboronic acid.

Experimental Protocol: Generalized Synthesis

o Formation of the Organometallic Reagent: To a flame-dried, three-necked flask under an
inert atmosphere (e.g., argon), add magnesium turnings (1.2 equivalents). Prepare a solution
of 1-bromo-4-(ethoxycarbonyldifluoromethyl)benzene (1.0 equivalent) in anhydrous
tetrahydrofuran (THF). Add a small portion of the aryl bromide solution to the magnesium to
initiate the Grignard reaction, which can be evidenced by a gentle reflux. Once initiated, add
the remaining aryl bromide solution dropwise, maintaining a gentle reflux. After the addition
is complete, stir the reaction mixture at room temperature for 1-2 hours to ensure complete
formation of the Grignard reagent. Alternatively, an organolithium reagent can be formed by
reacting the aryl bromide with n-butyllithium at low temperatures (e.g., -78 °C).

e Borylation: In a separate flame-dried flask, dissolve triisopropyl borate (1.5 equivalents) in
anhydrous THF and cool the solution to -78 °C. Transfer the previously prepared Grignard or
organolithium reagent to the cold borate solution via cannula. Maintain the reaction
temperature below -60 °C during the addition. Allow the reaction mixture to slowly warm to
room temperature and stir overnight.

o Hydrolysis and Isolation: Quench the reaction by the slow addition of aqueous hydrochloric
acid (e.g., 1 M) at 0 °C until the solution is acidic. Extract the aqueous layer with an organic
solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over
anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude
product.

 Purification: The crude 4-(ethoxycarbonyldifluoromethyl)phenylboronic acid can be
purified by recrystallization from a suitable solvent system or by column chromatography on
silica gel.

Applications in Suzuki-Miyaura Cross-Coupling

Phenylboronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-
coupling reactions for the formation of carbon-carbon bonds. 4-
(Ethoxycarbonyldifluoromethyl)phenylboronic acid can be employed to introduce the 4-
(ethoxycarbonyldifluoromethyl)phenyl moiety onto various scaffolds.
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Caption: Suzuki-Miyaura cross-coupling reaction workflow.

Experimental Protocol: Generalized Suzuki-Miyaura
Coupling
e Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equivalent), 4-

(ethoxycarbonyldifluoromethyl)phenylboronic acid (1.2-1.5 equivalents), a palladium
catalyst (e.g., Pd(PPhs)s, 2-5 mol%), and a base (e.g., K2COs, 2.0-3.0 equivalents).

e Solvent and Degassing: Add a suitable solvent system, such as a mixture of toluene and
water or dioxane and water. Degas the reaction mixture by bubbling with an inert gas (e.g.,
argon) for 15-20 minutes.

e Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and
monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass
spectrometry (LC-MS).
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» Work-up and Purification: Upon completion, cool the reaction mixture to room temperature
and dilute with an organic solvent. Wash the organic layer with water and brine. Dry the
organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced
pressure. Purify the crude product by column chromatography or recrystallization.

Potential Biological and Medicinal Applications

While specific studies on the biological activity of 4-
(ethoxycarbonyldifluoromethyl)phenylboronic acid are not prominent in the searched
literature, the broader class of phenylboronic acids has shown promise in various therapeutic
areas.

o Antimicrobial Activity: Halogenated and trifluoromethylated phenylboronic acids have
demonstrated antibacterial and antifungal properties. The electron-withdrawing nature of the
difluoromethyl group may contribute to the acidity of the boronic acid, potentially influencing
its interaction with biological targets.

e Enzyme Inhibition: Boronic acids are known to be inhibitors of certain enzymes, particularly
serine proteases. The difluoromethyl group can act as a stable mimic of a tetrahedral
intermediate in enzymatic reactions.

o Drug Delivery: Phenylboronic acids can form reversible covalent bonds with diols, a property
that has been exploited in the development of glucose-responsive drug delivery systems for
insulin.

Further research is required to elucidate the specific biological activities and potential
therapeutic applications of 4-(ethoxycarbonyldifluoromethyl)phenylboronic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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» To cite this document: BenchChem. ["4-(Ethoxycarbonyldifluoromethyl)phenylboronic acid”
molecular weight]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b567942#4-ethoxycarbonyldifluoromethyl-
phenylboronic-acid-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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